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Compound of Interest

Compound Name: Psi-DOM

Cat. No.: B3063821 Get Quote

For Immediate Release

This guide provides a comparative analysis of the binding affinity of the psychedelic compound

Psi-DOM (ψ-DOM) to the serotonin 2C (5-HT2C) receptor. Targeted at researchers, scientists,

and professionals in drug development, this document synthesizes experimental data to offer a

clear comparison with other notable psychedelic compounds. Detailed experimental

methodologies and signaling pathway visualizations are included to support further research

and development.

Executive Summary
Psi-DOM, a positional isomer of DOM, demonstrates a significant binding affinity for the 5-

HT2C receptor. This guide presents a quantitative comparison of its affinity with that of other

well-characterized psychedelic compounds, including its close analog DOM, LSD, DOI,

Mescaline, and Psilocin. The data, summarized in a comprehensive table, highlights the

relative potencies of these compounds at this specific serotonin receptor subtype.

Understanding these binding affinities is crucial for elucidating the pharmacological profiles of

these compounds and for the rational design of novel therapeutics targeting the serotonergic

system.

Comparative Binding Affinity Data
The binding affinity of a compound for a receptor is a critical measure of its potency. This is

typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3063821?utm_src=pdf-interest
https://www.benchchem.com/product/b3063821?utm_src=pdf-body
https://www.benchchem.com/product/b3063821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3063821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


binding affinity. The following table summarizes the Ki values of Psi-DOM and other selected

psychedelic compounds for the 5-HT2C receptor.

Compound Class
5-HT2C Binding
Affinity (Ki, nM)

Reference(s)

Psi-DOM Phenethylamine 50 [1]

DOM Phenethylamine 19 - 3,980 [2]

LSD Ergoloid < 10 [3]

DOI Phenethylamine < 10 [3]

Mescaline Phenethylamine Micromolar affinity [4][5]

Psilocin Tryptamine 79 - 311 [6]

Experimental Protocols
The determination of binding affinities for the 5-HT2C receptor is predominantly carried out

using radioligand binding assays. This technique allows for the precise measurement of the

interaction between a radiolabeled ligand and the receptor, and how a competing unlabeled

compound (like Psi-DOM) displaces it.

Radioligand Binding Assay for 5-HT2C Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Psi-DOM) for the 5-

HT2C receptor.

Materials:

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably

expressing the human 5-HT2C receptor, or brain tissue homogenates (e.g., rat cortex).

Radioligand: A high-affinity radiolabeled antagonist for the 5-HT2C receptor, typically

[³H]mesulergine.

Test Compound: The unlabeled compound to be tested (e.g., Psi-DOM) at various

concentrations.
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Non-specific Binding Control: A high concentration of a known 5-HT2C receptor antagonist

(e.g., mianserin) to determine non-specific binding.

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent

cations like MgCl₂.

Filtration Apparatus: A cell harvester to separate bound from free radioligand by rapid

filtration.

Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to

reduce non-specific binding.

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

Membrane Preparation:

Homogenize the receptor source tissue or cells in ice-cold buffer.

Centrifuge the homogenate at low speed to remove nuclei and large debris.

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

Resuspend the final pellet in the assay buffer and determine the protein concentration

(e.g., using a Bradford assay).

Assay Setup:

In a 96-well plate, set up triplicate wells for each condition:

Total Binding: Contains receptor membranes, radioligand, and assay buffer.

Non-specific Binding: Contains receptor membranes, radioligand, and a high

concentration of the non-specific binding control.
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Competition Binding: Contains receptor membranes, radioligand, and varying

concentrations of the test compound.

Incubation:

Add the assay components to the wells in a specific order (buffer, radioligand, test

compound/control, and finally membranes).

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a

predetermined time to allow the binding to reach equilibrium.

Filtration:

Rapidly terminate the incubation by filtering the contents of each well through the pre-

soaked glass fiber filters using a cell harvester.

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

Quantification:

Place the filter mats in scintillation vials with scintillation fluid.

Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM)

using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration to generate a competition curve.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) from the competition curve using non-linear regression

analysis.
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Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki

= IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant for the receptor.

Visualizations
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gq/11 pathway. Upon agonist binding, the receptor undergoes a conformational change,

leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the

endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. DAG,

along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn

phosphorylates various downstream target proteins, leading to a cellular response.
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Caption: 5-HT2C receptor Gq signaling pathway.
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Radioligand Binding Assay Workflow
The following diagram illustrates the key steps involved in a competitive radioligand binding

assay to determine the binding affinity of a test compound.
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Caption: Workflow for a competitive radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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